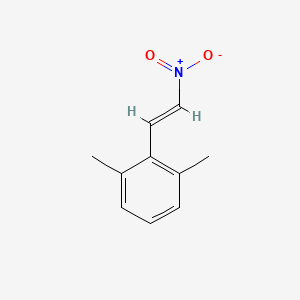
1,3-Dimethyl-2-(2-nitrovinyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethyl-2-(2-nitrovinyl)benzene is an organic compound with the molecular formula C10H11NO2 It is a derivative of benzene, where two methyl groups and a nitrovinyl group are attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-2-(2-nitrovinyl)benzene can be synthesized through several methods. One common method involves the nitration of 1,3-dimethylbenzene (m-xylene) followed by a subsequent reaction with acetaldehyde. The nitration process typically uses a mixture of concentrated nitric acid and sulfuric acid as reagents. The reaction conditions include maintaining a low temperature to control the exothermic nature of the nitration reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
1,3-Dimethyl-2-(2-nitrovinyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitrovinyl group can be oxidized to form corresponding nitro compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro compounds.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives.
科学的研究の応用
1,3-Dimethyl-2-(2-nitrovinyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving nitroaromatic compounds and their biological effects.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1,3-dimethyl-2-(2-nitrovinyl)benzene involves its interaction with various molecular targets. The nitrovinyl group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The benzene ring allows for electrophilic aromatic substitution reactions, leading to the formation of various derivatives with potential biological activity.
類似化合物との比較
Similar Compounds
1,3-Dimethyl-2-nitrobenzene: Similar structure but lacks the vinyl group.
2-Nitro-m-xylene: Another nitro derivative of m-xylene.
2,6-Dimethylnitrobenzene: Similar structure with different substitution pattern.
Uniqueness
1,3-Dimethyl-2-(2-nitrovinyl)benzene is unique due to the presence of both methyl and nitrovinyl groups on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
特性
分子式 |
C10H11NO2 |
|---|---|
分子量 |
177.20 g/mol |
IUPAC名 |
1,3-dimethyl-2-[(E)-2-nitroethenyl]benzene |
InChI |
InChI=1S/C10H11NO2/c1-8-4-3-5-9(2)10(8)6-7-11(12)13/h3-7H,1-2H3/b7-6+ |
InChIキー |
BMWXALXCXAXAPU-VOTSOKGWSA-N |
異性体SMILES |
CC1=C(C(=CC=C1)C)/C=C/[N+](=O)[O-] |
正規SMILES |
CC1=C(C(=CC=C1)C)C=C[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({Tricyclo[5.2.1.0,2,6]decan-8-yl}amino)ethan-1-ol](/img/structure/B12282233.png)
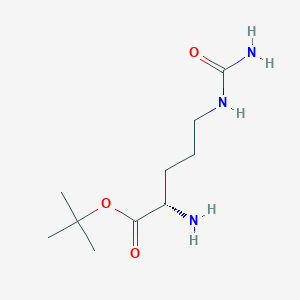
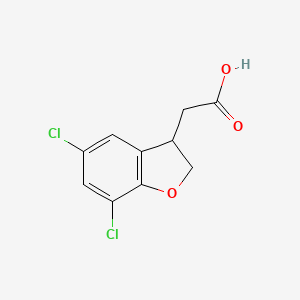
![6-Bromo-[2,2';6',2'']ternaphthalene](/img/structure/B12282242.png)

![Carbamic acid,[(3S,5S)-5-(hydroxymethyl)-1-(phenylmethyl)-3-pyrrolidinyl]-,1,1-dimethylethyl ester](/img/structure/B12282251.png)
![L-Tryptophan, 1-formyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B12282253.png)
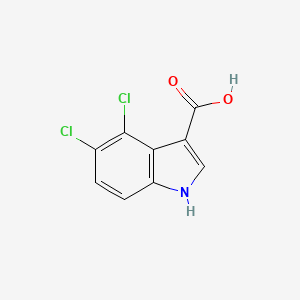
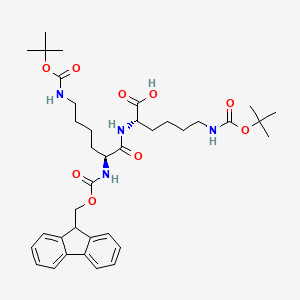
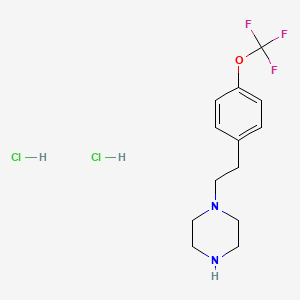

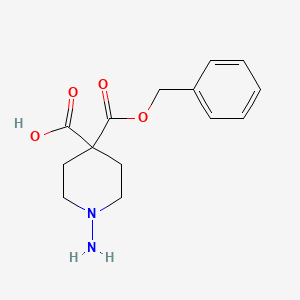
![[4-(3,5-diphenylphenyl)phenyl]boronic acid](/img/structure/B12282298.png)

